9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound with a unique structure that features multiple functional groups. It contains a dioxinoquinoline core, a key element in various pharmacologically active compounds. This molecule's diverse functionality and potential biological activity make it a subject of interest in the field of medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves multi-step organic reactions. A common route may begin with the condensation of an appropriate aniline derivative with a dihydroxybenzaldehyde to form a Schiff base intermediate. This is followed by cyclization under acidic conditions to form the quinoline skeleton. Subsequent functionalization of the aromatic ring introduces the methylsulfanyl group, often through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: While the industrial synthesis of this compound is less documented, large-scale production would likely follow a similar pathway with optimization for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis could be employed to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, transforming it into a sulfoxide or sulfone.
Reduction: Potential reduction reactions could occur at the quinoline core or the aromatic ring, depending on the reagents and conditions used.
Substitution: Aromatic substitution reactions, both nucleophilic and electrophilic, can further functionalize the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in appropriate solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or electrophiles like alkyl halides can be used, often in polar aprotic solvents.
Major Products Formed: The major products depend on the specific reactions performed. Oxidation of the sulfanyl group will yield sulfoxides or sulfones, whereas substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
This compound finds applications across various scientific disciplines:
Chemistry: Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: Investigated for potential biological activities, including antimicrobial and anti-inflammatory effects. Its interaction with biological macromolecules could lead to novel therapeutic agents.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways related to its molecular structure.
Industry: Its derivatives could be used in the development of new materials with specialized properties, such as in polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood. its biological effects are likely mediated through interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed biological activities. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, such as derivatives of quinoline or dioxinoquinoline, 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one stands out due to its unique combination of functional groups. This uniqueness might confer distinctive chemical reactivity and biological activity.
Similar Compounds Include:
Quinine and its derivatives
Dioxinoquinoline analogs
4-methylsulfanylphenyl derivatives
Properties
IUPAC Name |
9-(4-methylsulfanylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-23-12-4-2-11(3-5-12)13-9-18(20)19-15-10-17-16(8-14(13)15)21-6-7-22-17/h2-5,8,10,13H,6-7,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQKQEXNSYNVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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